molecular formula C8H20ClNO B085895 Triethylcholine chloride CAS No. 152-22-7

Triethylcholine chloride

Cat. No.: B085895
CAS No.: 152-22-7
M. Wt: 181.7 g/mol
InChI Key: HABNQJVSCNCEQV-UHFFFAOYSA-M
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Description

Mechanism of Action

Target of Action

Triethylcholine chloride, also known as triethyl(2-hydroxyethyl)azanium chloride, primarily targets the cholinergic transmission system . It interferes with the synthesis of acetylcholine in nerve endings . Acetylcholine is a neurotransmitter that plays a crucial role in transmitting signals in the nervous system.

Mode of Action

This compound mimics choline and causes failure of cholinergic transmission by interfering with the synthesis of acetylcholine in nerve endings . It has a selective action in reducing the contractions of muscles elicited by a high rate of nerve stimulation while leaving unaffected the contractions caused by slower rates of stimulation .

Biochemical Pathways

This compound affects the cholinergic pathway . This pathway involves the synthesis, release, and breakdown of acetylcholine, a key neurotransmitter for transmitting signals in the nervous system. By interfering with the synthesis of acetylcholine, this compound disrupts the normal functioning of this pathway .

Pharmacokinetics

It’s known that the compound can cause a slowly developing neuromuscular weakness . More research is needed to fully understand the pharmacokinetic properties of this compound.

Result of Action

The primary molecular and cellular effect of this compound’s action is the disruption of cholinergic transmission . This results in a slowly developing neuromuscular weakness that is exacerbated by exercise, resembling the symptoms of myasthenia gravis . It also has ganglionic blocking effects, causing transient autonomic symptoms such as hypotension .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action can be more severe after exercise . .

Biochemical Analysis

Biochemical Properties

Triethylcholine chloride is involved in the synthesis of acetylcholine, a neurotransmitter, in nerve endings . It interacts with enzymes such as choline acetyltransferase (ChAT) and choline kinase (CK), which are involved in the conversion of choline to acetylcholine and phosphocholine, respectively . The interactions between this compound and these enzymes can enhance the formation of acetylcholine and phosphocholine .

Cellular Effects

This compound has been found to produce a slowly developing neuromuscular weakness that is exacerbated by exercise, resembling the symptoms of myasthenia gravis . It also has ganglionic blocking effects, causing transient autonomic symptoms such as hypotension . These effects suggest that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves interfering with the synthesis of acetylcholine in presynaptic nerve endings . This interference is thought to occur because the effects of this compound can be reversed by choline but not by acetylcholinesterase inhibitors . The exact mechanism of action is not definitively known .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to produce a slowly developing neuromuscular weakness that typically lasts for 80 to 120 minutes . This effect is partially relieved by rest . High doses may result in death from respiratory failure, particularly after exercise .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For example, intravenous administration of 10–25 mg/kg this compound produced slight to moderate exercise intolerance, while 100 mg/kg caused death in rabbits after continuous exercise . There was no full paralysis even at fatal doses .

Metabolic Pathways

This compound is involved in the metabolic pathway of acetylcholine synthesis . It interacts with enzymes such as choline acetyltransferase (ChAT) and choline kinase (CK), which are involved in the conversion of choline to acetylcholine and phosphocholine, respectively .

Transport and Distribution

Given its role in the synthesis of acetylcholine, it is likely that it is transported to nerve endings where it can interact with enzymes involved in acetylcholine synthesis .

Subcellular Localization

Given its role in the synthesis of acetylcholine, it is likely that it is localized to nerve endings where it can interact with enzymes involved in acetylcholine synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Triethylcholine chloride can be synthesized through the reaction of triethylamine with 2-chloroethanol. The reaction typically involves the following steps:

    Reaction of Triethylamine with 2-Chloroethanol:

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Triethylcholine chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloride ion.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in aqueous or alcoholic solvents.

    Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed:

    Substitution Reactions: The major products depend on the nucleophile used. For example, with hydroxide ions, the product would be triethylcholine hydroxide.

    Oxidation and Reduction Reactions: The products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

Triethylcholine chloride has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other quaternary ammonium compounds.

    Biology: The compound is studied for its effects on neuromuscular transmission and its potential use in understanding cholinergic systems.

    Medicine: Research on this compound includes its potential therapeutic applications in conditions like myasthenia gravis, where it mimics the symptoms of the disease.

    Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of other compounds.

Comparison with Similar Compounds

    Choline Chloride: A quaternary ammonium compound with similar structure but different functional groups.

    Acetylcholine: A neurotransmitter that triethylcholine chloride mimics in its mechanism of action.

    Hemicholinium-3: Another compound that inhibits choline uptake and acetylcholine synthesis.

Uniqueness: this compound is unique in its ability to mimic choline and interfere with acetylcholine synthesis, making it a valuable tool in studying cholinergic systems and potential therapeutic applications.

Properties

IUPAC Name

triethyl(2-hydroxyethyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20NO.ClH/c1-4-9(5-2,6-3)7-8-10;/h10H,4-8H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABNQJVSCNCEQV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)CCO.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

302-61-4 (Parent)
Record name Triethylcholine chloride
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DSSTOX Substance ID

DTXSID20934393
Record name N,N,N-Triethyl-2-hydroxyethan-1-aminium chloride
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Molecular Weight

181.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152-22-7
Record name Ethanaminium, N,N,N-triethyl-2-hydroxy-, chloride (1:1)
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Record name Triethylcholine chloride
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Record name 152-22-7
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Record name N,N,N-Triethyl-2-hydroxyethan-1-aminium chloride
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Record name Triethyl(2-hydroxyethyl)ammonium chloride
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Record name TRIETHYLCHOLINE CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does triethylcholine chloride interact with the nervous system to produce its effects?

A1: this compound exerts its effects primarily by interfering with neuromuscular transmission. While it does not directly block the action of acetylcholine at the neuromuscular junction, it does lead to a reduction in the amount of acetylcholine released by nerve impulses [, ]. This effect is thought to be due to an action on the nerve endings. Studies utilizing intracellular recording techniques have demonstrated that this compound can induce a progressive decline in the amplitude of endplate potentials, ultimately leading to a complete blockade of neuromuscular transmission []. This effect is particularly pronounced during periods of repetitive nerve stimulation, mimicking some aspects of myasthenia gravis [, ]. Interestingly, administration of choline can counteract the effects of this compound, suggesting a competitive interaction [, ].

Q2: What is known about the structure-activity relationship (SAR) of this compound and its analogues?

A2: While the provided research primarily focuses on this compound, Bowman and Rand (1962) explored the activity of various choline analogues. Their findings indicated that the triethyl analogue exhibited optimal activity in terms of inducing neuromuscular transmission failure []. This suggests that the size and nature of the substituents on the choline molecule play a crucial role in its interaction with the target site, likely affecting its binding affinity or ability to interfere with acetylcholine synthesis or release. Further investigations into the SAR of related compounds could provide valuable insights for developing more targeted therapeutic agents.

Q3: What are the limitations of using this compound as a tool to study myasthenia gravis?

A3: While this compound can induce muscle weakness similar to myasthenia gravis, particularly after exertion, there are key differences in their responses to certain drugs []. Edrophonium and neostigmine, commonly used to treat myasthenia gravis, show limited effectiveness in reversing triethylcholine-induced weakness, even at high doses []. This suggests that the precise mechanism underlying the neuromuscular transmission failure differs between the two conditions. While this compound provides a useful model for certain aspects of myasthenia gravis, such as exercise-induced fatigue, it's important to acknowledge these limitations when interpreting experimental results.

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